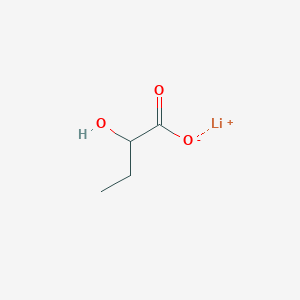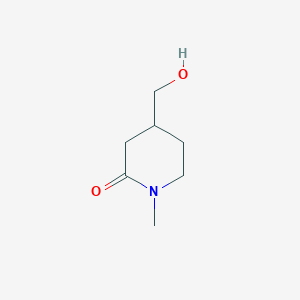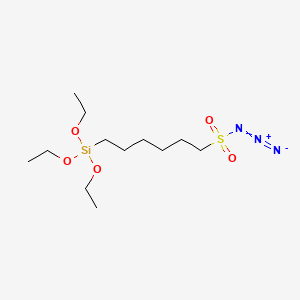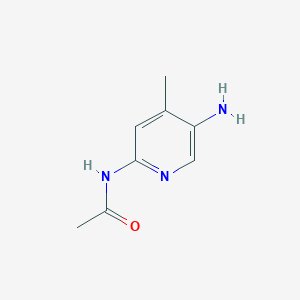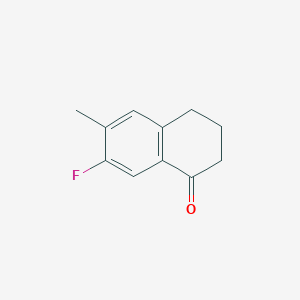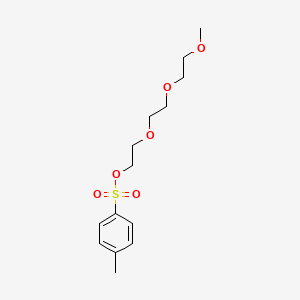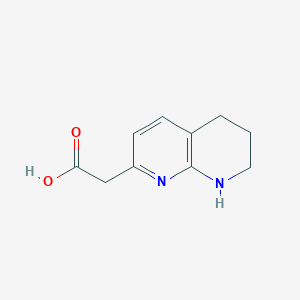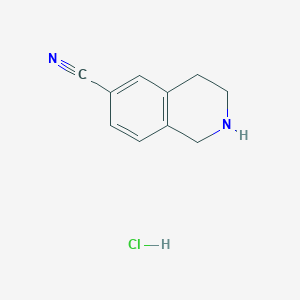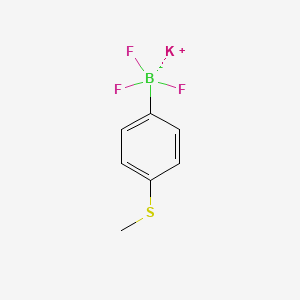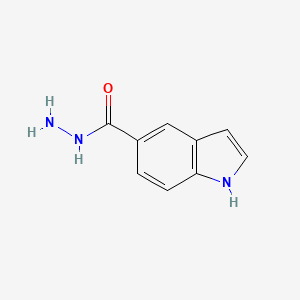
1H-Indole-5-carbohydrazide
Vue d'ensemble
Description
1H-Indole-5-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99% . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The InChI code for 1H-Indole-5-carbohydrazide is 1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis
1H-Indole-5-carbohydrazide is a solid substance that is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Medicinal Chemistry: Antiviral and Anticancer Applications
“1H-Indole-5-carbohydrazide” derivatives have been synthesized and evaluated for their potential as antiviral and anticancer agents. These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating potent antiviral properties . Additionally, derivatives have been assessed for their microtubule-destabilizing effects and antiproliferative activities against various cancer cell lines, showing promise as anticancer agents .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives, including “1H-Indole-5-carbohydrazide”, are of interest due to their role in plant growth and development. Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is one such derivative that plays a crucial role in plant physiology .
Material Science: Synthesis of Heterocyclic Compounds
The indole nucleus is a significant component in the synthesis of heterocyclic compounds. “1H-Indole-5-carbohydrazide” serves as a precursor in the synthesis of various indole derivatives, which are then used to create materials with specific properties for applications in material science .
Environmental Science: Bioactive Compound Analysis
Indole derivatives are studied for their bioactive properties and potential environmental impact. “1H-Indole-5-carbohydrazide” can be used to synthesize compounds with diverse biological activities, which may have implications for environmental science and ecological studies .
Biochemistry: Enzyme Inhibition and Receptor Binding
In biochemistry, “1H-Indole-5-carbohydrazide” derivatives are explored for their ability to inhibit enzymes and bind to receptors. These interactions are crucial for understanding metabolic pathways and developing new biochemical assays .
Pharmacology: Drug Design and Development
The indole scaffold is integral to many synthetic drug molecules. “1H-Indole-5-carbohydrazide” derivatives are investigated for their pharmacological activities, including their therapeutic potential and interaction with multiple receptors, which is valuable in drug design and development .
Analytical Chemistry: Antiplatelet Aggregation Studies
“1H-Indole-5-carbohydrazide” derivatives have been synthesized and evaluated for their antiplatelet aggregation activity. This is particularly important in the study of cardiovascular diseases and the development of antithrombotic drugs .
Chemical Synthesis: Tubulin Inhibitors and Anticancer Agents
In chemical synthesis, “1H-Indole-5-carbohydrazide” derivatives are used to create tubulin inhibitors, which are a class of compounds that can disrupt microtubule dynamics, a property leveraged in the development of anticancer therapies .
Mécanisme D'action
Target of Action
1H-Indole-5-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-Indole-5-carbohydrazide may interact with a variety of cellular targets involved in these processes.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, which can lead to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators
Biochemical Pathways
For example, indole derivatives have been shown to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways
Pharmacokinetics
A study on indole derivatives suggests that they have drug-like properties, with zero violations of lipinski’s rule This suggests that 1H-Indole-5-carbohydrazide may have favorable pharmacokinetic properties, including good bioavailability
Result of Action
For instance, some indole derivatives have been shown to exhibit antiviral activity, suggesting that they may inhibit viral replication at the cellular level
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, there is a lot of interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .
Propriétés
IUPAC Name |
1H-indole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQATJKKTYPJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627801 | |
| Record name | 1H-Indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carbohydrazide | |
CAS RN |
406192-82-3 | |
| Record name | 1H-Indole-5-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


